![molecular formula C18H19ClN4O2S B2879447 N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide CAS No. 900010-77-7](/img/structure/B2879447.png)
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpyrazoles are a class of organic compounds that contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . They are often used in the synthesis of various biologically active compounds.
Chemical Reactions Analysis
While specific chemical reactions involving “N’-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide” are not available, similar compounds like pyraclostrobin have been studied. Pyraclostrobin is a fungicide that belongs to the group known as strobilurins, which inhibit mitochondrial respiration .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as melting point, relative density, vapour pressure, and solubility in water and organic solvents are often reported .Applications De Recherche Scientifique
Synthesis Methodologies
Research in molecular synthesis explores the development of novel heterocyclic compounds with potential biological activities. For example, the synthesis and molecular docking studies of heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities have demonstrated significant antimicrobial and anticancer activities (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021). These methodologies highlight the potential for creating compounds with specific biological targets, offering a foundation for further exploration of N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide derivatives.
Antimicrobial Activities
Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial potential, showing significant activity against various bacterial and fungal strains. This research emphasizes the importance of structural modifications in enhancing the antimicrobial efficacy of compounds (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016). The exploration of this compound in this context could lead to the development of new antimicrobial agents.
Anticancer Properties
The synthesis and evaluation of pyrazoline derivatives have revealed compounds with promising anticancer activities. For instance, specific derivatives have demonstrated cytotoxic effects on various human cancer cell lines, indicating the potential for these compounds to act as anticancer agents (M. Karabacak, M. Altıntop, Halil I. Ciftci, Ryoko Koga, M. Otsuka, M. Fujita, A. Özdemir, 2015). The investigation into this compound and its derivatives could further contribute to anticancer research by identifying new therapeutic agents.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c19-11-4-3-7-13(8-11)23-16(14-9-26-10-15(14)22-23)21-18(25)17(24)20-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFLHAWVHLOYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
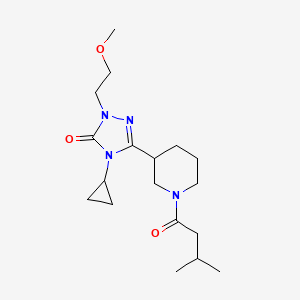
![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)
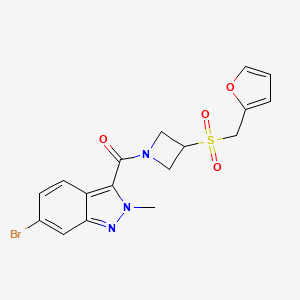
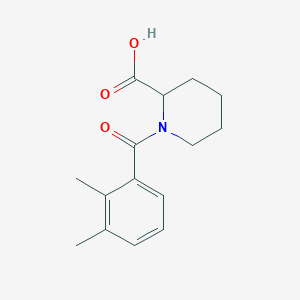
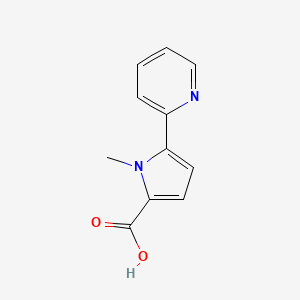
![N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide](/img/structure/B2879373.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
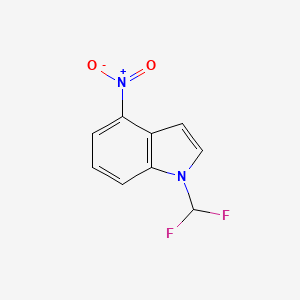


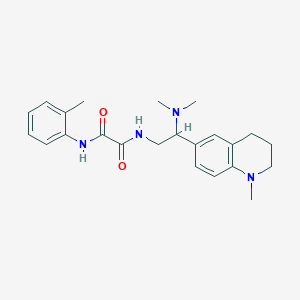
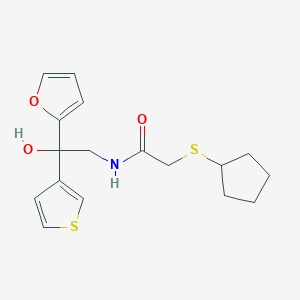
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2879386.png)

